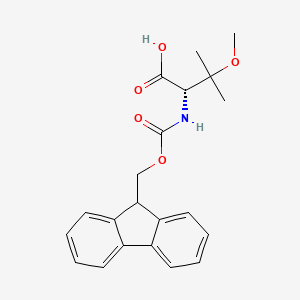![molecular formula C53H37N2O4P B12934728 12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934728.png)
12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with a unique structure that includes multiple aromatic rings and a dioxaphosphocine core
Vorbereitungsmethoden
The synthesis of 12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps. The synthetic route typically starts with the preparation of the carbazole derivatives, followed by their coupling with the indeno-dioxaphosphocine core. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaphosphocine core can interact with various enzymes and proteins, potentially altering their activity. The aromatic rings can also participate in π-π interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other carbazole derivatives and dioxaphosphocine-containing molecules. Compared to these compounds, 12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C53H37N2O4P |
|---|---|
Molekulargewicht |
796.8 g/mol |
IUPAC-Name |
12-hydroxy-1,10-bis(9-phenylcarbazol-3-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C53H37N2O4P/c56-60(57)58-51-39(35-21-25-47-43(31-35)41-15-7-9-17-45(41)54(47)37-11-3-1-4-12-37)23-19-33-27-29-53(49(33)51)30-28-34-20-24-40(52(59-60)50(34)53)36-22-26-48-44(32-36)42-16-8-10-18-46(42)55(48)38-13-5-2-6-14-38/h1-26,31-32H,27-30H2,(H,56,57) |
InChI-Schlüssel |
OCFVKJOTLDVGBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)OP(=O)(OC9=C(C=CC1=C39)C1=CC2=C(C=C1)N(C1=CC=CC=C12)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


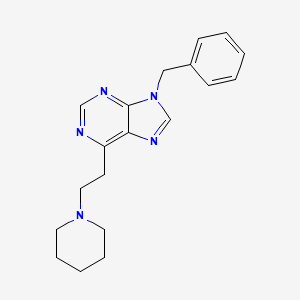

![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)
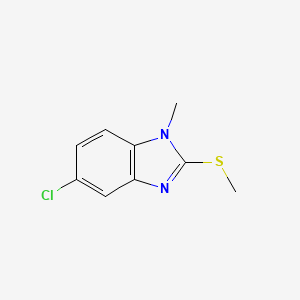
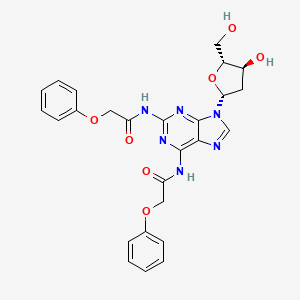



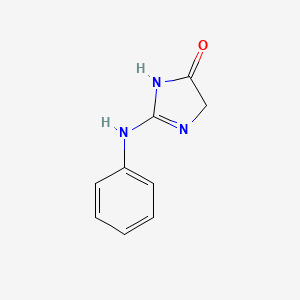
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)

